2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol
Description
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-9-4-5-10(11(13)6-9)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3 |
InChI Key |
OHUNMVLQDFBGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)(C)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-4-methylphenol (Intermediate)
Method : Continuous bromination of p-cresol (4-methylphenol) using bromine in a solvent system.
Reaction Parameters :
- Solvents : Ethylene dichloride, chloroform, or toluene.
- Molar Ratio : Bromine to p-cresol = 0.98–1.03.
- Temperature : Reactant entry at -20–10°C; reaction maintained at -15–30°C.
- Yield : 93–97% purity after rectification.
- Dilute bromine and p-cresol separately in ethylene dichloride (20–50% concentration).
- Continuously feed both solutions into a tubular reactor under controlled temperatures.
- Recover hydrogen bromide gas and solvent post-reaction.
- Distill the crude product to isolate 2-bromo-4-methylphenol.
Key Advantage : Minimizes side reactions (e.g., 2,6-dibromo-4-methylphenol formation) due to controlled stoichiometry and temperature.
Synthesis of 2-Amino-2-methylpropan-1-ol (Intermediate)
Method : Ammonolysis of 2-halohydrin (e.g., 2-bromo-2-methyl-1-propanol) using excess ammonia.
Reaction Parameters :
- Catalyst : Ammonolysis co-catalyst (1–10% by mass).
- Conditions : 65°C, methanol solvent, nitrogen atmosphere.
- Yield : >90% after vacuum distillation (102–104°C at 8.5–8.66 kPa).
- React 2-bromo-2-methyl-1-propanol with excess ammonia in methanol.
- Remove ammonia and solvent post-reaction.
- Distill under reduced pressure to isolate the amino alcohol.
Key Advantage : Scalable, mild conditions suitable for industrial production.
Alternative Routes
- React 2-bromo-4-methylbenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of NaBH$$3$$CN or H$$2$$/Pd-C.
- Advantage : Avoids handling reactive benzyl bromides.
- Inspired by InCl$$_3$$-catalyzed protocols (e.g., pyrano[2,3-c]pyrazole synthesis), though applicability to this compound remains untested.
Analytical Data and Characterization
- Molecular Formula : C$${11}$$H$${16}$$BrNO$$_2$$.
- Key Spectral Features :
- IR : N-H stretch (~3350 cm$$^{-1}$$), O-H stretch (~3200 cm$$^{-1}$$).
- $$^1$$H NMR : Aromatic protons (δ 7.2–7.5 ppm), benzylic CH$$_2$$ (δ 4.0–4.5 ppm), and methyl groups (δ 1.2–1.5 ppm).
Comparative Analysis of Methods
| Parameter | Bromination | Ammonolysis | Coupling Reaction |
|---|---|---|---|
| Yield | 93–97% | >90% | Not reported |
| Temperature | -20–30°C | 65°C | 60–80°C |
| Scalability | Industrial | Industrial | Lab-scale (hypothetical) |
| Key Challenge | Byproduct suppression | Catalyst optimization | Benzyl bromide synthesis |
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropanone, while reduction could produce 2-{[(2-Methylphenyl)methyl]amino}-2-methylpropan-1-ol.
Scientific Research Applications
2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The bromine atom and amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Table 1: Key Brominated Alkyl Alcohols and Amino-Propanol Derivatives
Key Comparative Findings
Structural Differences and Reactivity
- Bromination vs.
- Branched vs.
Regulatory and Industrial Relevance
- Pharmaceutical Impurities: Amino-propanol derivatives such as (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9) are monitored as impurities in drug manufacturing, whereas the target compound’s role as an intermediate suggests broader synthetic utility .
Biological Activity
2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is a compound characterized by its unique molecular structure, which includes a brominated aromatic ring and an amino alcohol functional group. Its molecular formula is C12H18BrNO, with a molecular weight of approximately 272.18 g/mol. This compound has garnered interest due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The compound features a 2-bromo-4-methylphenyl group attached to a secondary amine, contributing to its reactivity and biological properties. The presence of both the brominated aromatic system and the amino alcohol functionality distinguishes it from similar compounds, potentially enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H18BrNO |
| Molecular Weight | 272.18 g/mol |
| Functional Groups | Bromine, Amino Alcohol |
Research suggests that 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol interacts with various biological targets, exhibiting potential as an inhibitor in enzyme systems. Interaction studies often employ techniques such as binding affinity assays and enzyme inhibition tests to elucidate its mechanism of action.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth in specific cancer cell lines.
- Neurological Effects : Its structural similarities to certain neuroactive compounds suggest potential interactions with neurotransmitter systems, particularly in cholinergic pathways.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives of similar compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The IC50 values for these compounds were significantly lower than established chemotherapeutics, indicating a promising avenue for further research.
- Neurotransmitter Interaction : Research involving cholinesterase inhibition showed that compounds structurally related to 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol could inhibit acetylcholinesterase (AChE) with varying potency, suggesting its potential as a treatment for neurodegenerative diseases.
- Toxicological Assessments : Toxicity studies on related compounds revealed that while some exhibited mild cytotoxicity in vitro, they also showed acceptable selectivity indexes, indicating a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol | C11H16BrNO | Lacks the additional methyl group at the alcohol position |
| 4-Bromo-N,N-dimethylbenzamine | C10H12BrN | Features a dimethylamine group instead of an alcohol |
| 2-Bromo-4-methylphenol | C7H8BrO | Contains a hydroxyl group instead of an amino alcohol |
Q & A
Q. What are the optimal synthetic routes for 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via reductive amination between 2-bromo-4-methylbenzylamine and 2-methylpropan-1-ol precursors. Key steps include:
- Step 1: React 2-bromo-4-methylbenzyl bromide with a protected amino alcohol intermediate under alkaline conditions.
- Step 2: Deprotect the amino group using catalytic hydrogenation or acid hydrolysis.
- Optimization: Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to carbonyl) and use polar aprotic solvents (e.g., DMF) to enhance yield . Monitor reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer:
- 1H/13C NMR: Identify characteristic peaks:
- Aromatic protons (δ 6.8–7.4 ppm for bromophenyl group).
- Methyl groups adjacent to the amino moiety (δ 1.2–1.5 ppm).
- Hydroxyl proton (δ 2.5–3.5 ppm, broad).
- IR Spectroscopy: Confirm presence of -OH (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
- Purity: Use HPLC with a C18 column (acetonitrile/water gradient) to assess impurities (<2%) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer:
- Crystallization: Use ethanol/water (7:3 v/v) as a solvent system to isolate crystalline product.
- Distillation: For liquid intermediates, employ fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C).
- Salt Formation: Convert the free base to a hydrochloride salt using HCl gas in diethyl ether, followed by filtration .
Advanced Research Questions
Q. How can chiral resolution be achieved for enantiomers of this compound, and what techniques validate optical purity?
- Methodological Answer:
- Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. Retention times differentiate enantiomers.
- Polarimetry: Measure specific rotation ([α]D²⁵) and compare to literature values.
- Enzymatic Resolution: Incubate racemic mixture with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Docking: Use AutoDock Vina to model binding affinity with dopamine receptors (PDB ID: 6CM4). Focus on hydrogen bonding with Ser194 and hydrophobic interactions with Phe320 .
Q. How do structural analogs (e.g., halogen or methyl substitutions) influence biological activity?
- Methodological Answer:
- SAR Study: Synthesize analogs with Cl, F, or NO₂ substituents at the phenyl ring. Test in vitro for β-adrenergic receptor agonism/antagonism.
- Data Analysis: Compare IC₅₀ values using GraphPad Prism. Halogens at the 2-position (e.g., Br) enhance receptor binding due to increased lipophilicity (logP ~2.8) .
Q. What experimental designs address contradictions in reported bioactivity data?
- Methodological Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C).
- Control Compounds: Include reference standards (e.g., isoproterenol for β-agonist activity).
- Meta-Analysis: Use RevMan software to pool data from multiple studies and identify outliers .
Key Notes
- All methodologies are derived from peer-reviewed synthesis and characterization protocols.
- Advanced questions emphasize hypothesis-driven experimental design and interdisciplinary approaches (e.g., computational biology).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
